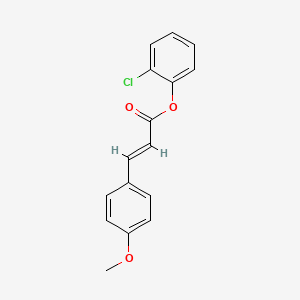

2-chlorophenyl 3-(4-methoxyphenyl)acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed reactions and the use of dipolarophiles to construct bioactive heterocycles. For instance, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-acrylonitrile was synthesized through a base-catalyzed reaction involving 3,4,5-trimethoxybenzaldehyde and (4-methoxyphenyl)acetonitrile (Kavitha et al., 2006). Another method employs 4-methoxylphenylhydrazine hydrochloride as a starting material, leading to 3-(4-methoxyphenyldiazo) acrylic acid through novel reactions (Liu et al., 2009).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by single crystal X-ray diffraction, revealing specific crystallization patterns and space groups, such as monoclinic P21/c. This allows for the examination of inter and intramolecular hydrogen bonds, contributing to the understanding of their molecular geometry (Kavitha et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by the electronegativity of substituents on the benzene ring, affecting the novel reaction pathways they undergo (Liu et al., 2009). The synthesis involves esterification and ring-opening reactions under specific conditions to achieve high yields (Fan Hui, 2007).

Physical Properties Analysis

The physical properties, such as crystallization patterns and hydrogen bonding capabilities, are crucial for understanding the compound's stability and potential applications. These properties are directly related to their molecular structure and synthesis conditions (Kavitha et al., 2006).

Chemical Properties Analysis

The compound's chemical properties, including reactivity ratios and molecular weight distributions, are essential for its application in polymer science and organic synthesis. Copolymerization reactions and the analysis of reactivity ratios offer insights into its behavior in different chemical environments (Thamizharasi et al., 1999).

科学的研究の応用

Synthesis and Copolymerization

The research on the synthesis and copolymerization of phenoxy ring-substituted isopropyl phenylcyanoacrylates, including compounds similar to 2-chlorophenyl 3-(4-methoxyphenyl)acrylate, highlights their potential in creating novel copolymers with styrene. These compounds are synthesized through Knoevenagel condensation and characterized by various analytical techniques. The copolymers exhibit two-step decomposition under nitrogen, indicating their thermal stability and potential for advanced material applications (Whelpley et al., 2022).

Corrosion Inhibition

Acrylamide derivatives related to 2-chlorophenyl 3-(4-methoxyphenyl)acrylate have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. These compounds demonstrate significant inhibition efficiency, suggesting their utility in protecting metal surfaces from corrosive environments. The research integrates both experimental and theoretical approaches, including density functional theory (DFT) and Monte Carlo (MC) simulations, to understand the mechanism of corrosion inhibition (Abu-Rayyan et al., 2022).

Photoinitiation and Photopolymerization

Another significant application involves the use of related acrylate compounds as photoinitiators in the free radical photopolymerization (FRP) of (meth)acrylates under LED irradiation. This research demonstrates the efficiency of these compounds, alone or in combination with additives, in initiating polymerization under near UV or visible light, offering promising avenues for developing advanced materials with controlled polymerization processes (Zhang et al., 2014).

作用機序

Safety and Hazards

特性

IUPAC Name |

(2-chlorophenyl) (E)-3-(4-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-19-13-9-6-12(7-10-13)8-11-16(18)20-15-5-3-2-4-14(15)17/h2-11H,1H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITULFRGSWGNFJO-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)OC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chlorophenyl (2E)-3-(4-methoxyphenyl)prop-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(tetrahydrofuran-3-ylcarbonyl)piperidine](/img/structure/B5561216.png)

![3-methyl-7-(4-methylpiperazin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B5561217.png)

![3-allyl-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5561218.png)

![3-(2-ethylbutyl)-8-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561226.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5561249.png)

![8-methoxy-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]chromane-3-carboxamide](/img/structure/B5561265.png)

![6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5561271.png)

![5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5561279.png)

![4-methyl-N-[(2-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5561285.png)

![1-(2-biphenylyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2-piperazinone](/img/structure/B5561300.png)

![N-[4-(hydroxymethyl)benzyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5561323.png)

![5-(2-furyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5561330.png)